methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a chemical compound known for its role as an inhibitor of the anaphase-promoting complex (APC). This compound is often used in scientific research due to its ability to interfere with cell cycle regulation, making it a valuable tool in cancer research and other biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves the reaction of L-arginine methyl ester with p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the anaphase-promoting complex.
Mechanism of Action
The compound exerts its effects by inhibiting the anaphase-promoting complex (APC), a ubiquitin ligase that regulates the cell cycle. By binding to the APC, it prevents the degradation of cell cycle proteins, leading to cell cycle arrest. This mechanism is particularly useful in cancer research, where uncontrolled cell division is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Tosyl-L-arginine methyl ester: Another APC inhibitor with similar properties.
ProTAME: A prodrug form that is more potent in inhibiting the APC.
Methyl 2-(4-methylphenylsulfonamido)acetate: Shares structural similarities but has different biological activities.
Uniqueness
Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific inhibition of the APC, making it a valuable tool in studying cell cycle regulation and potential cancer therapies. Its ability to selectively target the APC distinguishes it from other compounds with broader or different mechanisms of action .
Properties
Molecular Formula |
C14H21NO4S |
---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3/t13-/m0/s1 |
InChI Key |
ZUVVLBGWTRIOFH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC |
Origin of Product |
United States |
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